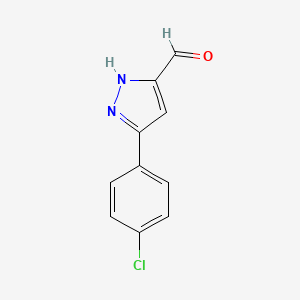

3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde

Description

3-(4-Chlorophenyl)-1H-pyrazole-5-carbaldehyde is a pyrazole derivative featuring a 4-chlorophenyl substituent at position 3 and a carbaldehyde group at position 5 of the pyrazole ring. Pyrazole derivatives are widely studied for their structural versatility and pharmacological relevance, including antimicrobial, anti-inflammatory, and anticancer activities .

Properties

IUPAC Name |

3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)10-5-9(6-14)12-13-10/h1-6H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNCITQIWJKKJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024611-61-7 | |

| Record name | 3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde typically involves the formation of the pyrazole ring followed by the introduction of the 4-chlorophenyl group and the aldehyde functional group. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound .

Chemical Reactions Analysis

Key Synthetic Methods for 3-(4-Chlorophenyl)-1H-pyrazole-5-carbaldehyde

The compound is typically synthesized via:

-

Vilsmeier-Haack Reaction : Cyclization of 4-chlorophenylhydrazine with β-ketoaldehydes under POCl₃/DMF conditions yields the pyrazole core with the aldehyde group .

-

Oxidation of Pyrazolyl Alcohols : MnO₂ or CrO₃-mediated oxidation of 5-hydroxymethylpyrazole derivatives produces the aldehyde functionality .

2.1. Aldehyde-Specific Reactions

The aldehyde group undergoes standard nucleophilic additions and redox reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Reduction | NaBH₄/MeOH or H₂/Pd-C | 5-Hydroxymethyl-3-(4-chlorophenyl)-1H-pyrazole |

| Oxidation | KMnO₄/H₂SO₄ | 5-Carboxy-3-(4-chlorophenyl)-1H-pyrazole |

| Condensation | NH₂OH·HCl/EtOH, Δ | Pyrazole-5-carbaldehyde oxime |

2.2. Heterocyclic Ring Functionalization

The pyrazole ring participates in cross-coupling and electrophilic substitutions:

-

Suzuki-Miyaura Coupling : Pd(PPh₃)₄ catalyzes aryl boronic acid coupling at the C4 position (70–85% yields) .

-

N-Alkylation : Reaction with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ produces N-substituted derivatives .

3.1. Schiff Base Formation

Reaction with primary amines generates imines with antimicrobial activity:

textR-NH₂ + Pyrazole-5-carbaldehyde → R-N=CH-Pyrazole + H₂O

Example: Aniline derivatives showed MIC = 8–32 µg/mL against S. aureus .

3.2. Knoevenagel Condensation

Active methylene compounds (e.g., malononitrile) form α,β-unsaturated products:

textNC-CH₂-CN + CHO-Pyrazole → NC-C(=CH-Pyrazole)-CN

These derivatives exhibit anticancer activity (IC₅₀ = 0.01–0.46 µM vs. A549 cells) .

3.3. Cycloaddition Reactions

Reaction with hydrazines forms pyrazolo[3,4-d]pyridazine systems, explored as kinase inhibitors .

Stability and Reaction Optimization

Scientific Research Applications

Biological Activities

3-(4-Chlorophenyl)-1H-pyrazole-5-carbaldehyde exhibits a range of biological activities, making it a valuable scaffold in drug development:

- Antibacterial Properties : Studies have demonstrated that derivatives of pyrazoles possess significant antibacterial activity against various pathogens. For instance, compounds synthesized from pyrazoles have shown effectiveness comparable to standard antibiotics .

- Anti-inflammatory Effects : Pyrazole derivatives, including this compound, have been reported to inhibit inflammation effectively. Research indicates that certain pyrazole-based compounds outperform traditional anti-inflammatory drugs like diclofenac .

- Antitubercular Activity : The compound has been evaluated for its potential against tuberculosis, showing promising results in preliminary studies where it was tested alongside established antitubercular agents .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

- Synthesis and Pharmacological Evaluation : A comprehensive study focused on synthesizing various pyrazole derivatives, including this compound, evaluated their pharmacological properties. The findings indicated broad-spectrum activity against bacteria and significant anti-inflammatory effects .

- Anticancer Research : Another investigation explored the anticancer potential of pyrazole derivatives. The study found that certain modifications to the pyrazole structure enhanced its cytotoxicity against cancer cell lines, suggesting that this compound could be a candidate for further development in oncology .

Comparative Analysis of Pyrazole Derivatives

To better understand the efficacy of this compound compared to other derivatives, a comparative analysis table is presented below:

| Compound Name | Antibacterial Activity | Anti-inflammatory Activity | Antitubercular Activity |

|---|---|---|---|

| This compound | Moderate | High | Promising |

| Pyrazole Derivative A | High | Moderate | Low |

| Pyrazole Derivative B | Low | High | Moderate |

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring may also interact with specific receptors or enzymes, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazole Carbaldehydes

Substitution of the chlorine atom with other halogens (e.g., bromine, fluorine) or modification of the substituent position significantly alters physicochemical and biological properties:

- Electronic Effects : Bromine (larger atomic radius) increases lipophilicity and may enhance membrane permeability compared to chlorine . Fluorine, being highly electronegative, improves metabolic stability and bioavailability .

- Crystallographic Differences : Bromine substitution in 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde results in a triclinic crystal system (space group P1), distinct from chlorine analogs, influencing solubility and packing efficiency .

Alkyl- and Aryl-Substituted Derivatives

Alkyl chains or additional aryl groups modulate steric bulk and solubility:

- Solubility : Trifluoromethyl and sulfanyl groups enhance polarity, improving aqueous solubility compared to purely aromatic analogs .

Physicochemical Properties

- Thermal Stability : Methyl-substituted derivatives (e.g., 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde) exhibit higher melting points (~180–200°C) due to crystalline packing efficiency .

- Solubility : Carbaldehyde derivatives with alkyl chains (e.g., 3-butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde) show lower aqueous solubility but improved organic solvent compatibility .

Biological Activity

3-(4-Chlorophenyl)-1H-pyrazole-5-carbaldehyde is a significant compound in medicinal chemistry, exhibiting a range of biological activities. This article provides an overview of its pharmacological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound this compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. It is synthesized through various methods, often involving the condensation of hydrazine derivatives with appropriate aldehydes or ketones. The Vilsmeier-Haack reaction is one common method for synthesizing this compound, allowing for the introduction of the aldehyde functional group at the 5-position of the pyrazole ring .

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, several synthesized pyrazole derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 µg/mL, demonstrating their potential as effective antimicrobial agents .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 4a | 0.22 | Excellent |

| 5a | 0.25 | Excellent |

| 7b | 0.23 | Excellent |

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been extensively studied. Compounds derived from pyrazole scaffolds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. For instance, certain derivatives exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs like diclofenac .

3. Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have reported that some derivatives can inhibit cancer cell proliferation significantly, with IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells . The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole ring can enhance its anticancer activity.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- A study reported that a series of pyrazole derivatives showed promising anti-tumor activity with IC50 values ranging from 0.08 µM to higher concentrations depending on structural modifications .

- Another research focused on the synthesis of Schiff bases from pyrazole derivatives, revealing antibacterial properties against multiple pathogens .

Applications in Pharmaceutical Development

Due to its diverse biological activities, this compound is utilized in pharmaceutical research as a lead compound for developing new therapeutic agents targeting inflammation and microbial infections. Its role as an intermediate in synthesizing more complex molecules enhances its importance in drug discovery .

Q & A

Q. What synthetic routes are commonly employed for preparing 3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is treated with a chlorinating agent (e.g., POCl₃) and dimethylformamide (DMF) to introduce the carbaldehyde group . Alternatively, oxidation of pyrazole-methanol derivatives under mild conditions (e.g., using MnO₂ or IBX) is effective for generating the aldehyde functionality . Key steps include:

- Nucleophilic substitution for aryl group introduction.

- Solvent selection (e.g., DMF or DCM) to control reaction kinetics.

- Purification via column chromatography or recrystallization for high yields (>70%) .

Q. How is the compound characterized structurally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example:

- Dihedral angles between the pyrazole ring and aryl substituents (e.g., 3.29° with bromophenyl, 74.91° with chlorophenyl) .

- Hydrogen bonding networks that stabilize crystal packing .

- Crystallographic software : SHELX (SHELXL/SHELXS) is widely used for refinement, leveraging constraints for H-atom placement and anisotropic displacement parameters .

Q. What spectroscopic techniques are critical for analysis?

- ¹H/¹³C NMR : Confirms regiochemistry and purity. The aldehyde proton typically appears at δ ~9.8–10.2 ppm .

- FT-IR : Strong absorption bands at ~1680–1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (aromatic C-H) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with calculated exact masses (e.g., 235.05 g/mol) .

Advanced Research Questions

Q. How do crystal packing and intermolecular interactions influence physicochemical properties?

Crystal structures reveal π-π stacking between aryl rings and C-H···O hydrogen bonds involving the aldehyde group, which impact solubility and thermal stability . For example:

| Parameter | Value (Example) | Source |

|---|---|---|

| Unit cell dimensions | a = 6.759 Å, b = 10.061 Å | |

| Space group | Triclinic, P1 | |

| Dihedral angles | 3.29° (pyrazole vs. aryl) |

Such data inform co-crystallization strategies for enhancing bioavailability in pharmaceutical applications .

Q. What computational methods are used to predict reactivity or electronic properties?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer potential .

- Nonlinear optical (NLO) properties : Polarizability (α) and hyperpolarizability (β) values indicate suitability for optoelectronic materials .

Tools like cclib automate extraction of quantum chemical data from multiple software outputs (Gaussian, ORCA) for comparative analysis .

Q. How can discrepancies in biological activity data be resolved?

Contradictions in bioactivity (e.g., antitumor assays) arise from:

- Conformational flexibility : Substituent orientation (e.g., chlorophenyl vs. bromophenyl) alters receptor binding .

- Experimental design : Use standardized protocols (e.g., MTT assay, IC₅₀ calculations) and control for solvent effects (DMSO vs. aqueous buffers) .

- Data validation : Cross-reference crystallographic data with molecular docking simulations (AutoDock Vina) to verify binding modes .

Q. What strategies optimize regioselectivity in pyrazole functionalization?

- Directing groups : Electron-withdrawing substituents (e.g., -Cl) enhance electrophilic substitution at the 5-position .

- Microwave-assisted synthesis : Reduces side reactions (e.g., over-oxidation) by shortening reaction times .

- Catalytic systems : K₂CO₃ or Cs₂CO₃ promotes nucleophilic aromatic substitution for aryloxy derivatives .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.